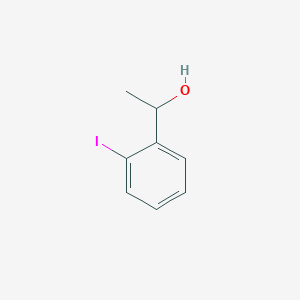

1-(2-Iodophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9IO |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

1-(2-iodophenyl)ethanol |

InChI |

InChI=1S/C8H9IO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 |

InChI Key |

CAHJBZUREGQOFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1I)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-(2-Iodophenyl)ethan-1-ol from 2'-iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2-Iodophenyl)ethan-1-ol from its precursor, 2'-iodoacetophenone. The transformation, a reduction of a ketone to a secondary alcohol, is a fundamental process in organic synthesis, particularly relevant in the preparation of pharmaceutical intermediates where the resulting chiral alcohol can be a critical building block. This document outlines various methodologies, including classical chemical reduction and advanced biocatalytic approaches, providing detailed experimental protocols and quantitative data to aid in reaction optimization and selection.

Executive Summary

The synthesis of this compound is most commonly achieved through the reduction of the carbonyl group of 2'-iodoacetophenone. This guide explores two primary methodologies:

-

Sodium Borohydride (NaBH₄) Reduction: A robust and widely used method for the reduction of ketones. It is cost-effective and operationally simple, providing good to excellent yields of the racemic alcohol.

-

Asymmetric Biocatalytic Reduction: An advanced method employing enzymes, specifically alcohol dehydrogenases (ADHs), to achieve the enantioselective synthesis of either the (R)- or (S)-enantiomer of the target alcohol. This approach is highly valuable in pharmaceutical development where single-enantiomer compounds are often required.

This document provides a comparative overview of these methods, detailed experimental procedures, and expected outcomes to guide researchers in selecting the most appropriate synthetic route for their specific needs.

Data Presentation

The following tables summarize the quantitative data associated with the different synthetic approaches for the reduction of 2'-iodoacetophenone and analogous halo-substituted acetophenones.

Table 1: Sodium Borohydride Reduction of Acetophenone Derivatives

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Acetophenone | NaBH₄ | Methanol | 0 - Room Temp | 15-30 min | >90 | [1][2] |

| 3-Nitroacetophenone | NaBH₄ | Ethanol | Room Temp | Varies (TLC monitored) | Not specified | [3] |

| 2'-Iodoacetophenone | NaBH₄ | Ethanol/Methanol | 0 - Room Temp | Expected: < 1 hr | Expected: High | General Protocol |

Note: Specific yield for 2'-iodoacetophenone with NaBH₄ was not found in the literature, but high yields are expected based on the reactivity of similar ketones.

Table 2: Asymmetric Biocatalytic Reduction of Halo-Acetophenones using TeSADH Mutants [4]

| Substrate | Biocatalyst (TeSADH Mutant) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| 2-Chloro-4′-fluoroacetophenone | P84S/I86A | >99 | >99 | (S) |

| 2-Chloro-4′-fluoroacetophenone | ΔP84/A85G | >99 | >99 | (S) |

| 2-Chloro-4′-chloroacetophenone | I86A | 45 | >99 | (R) |

| 2-Chloro-4′-chloroacetophenone | ΔP84/A85G | 24 | >99 | (S) |

| 2-Chloro-4′-bromoacetophenone | P84S/I86A | >99 | >99 | (R) |

| 2-Chloro-4′-bromoacetophenone | ΔP84/A85G | >99 | >99 | (S) |

| 2-Bromo-4′-chloroacetophenone | P84S/I86A | 40 | >99 | (R) |

| 2-Bromo-4′-chloroacetophenone | ΔP84/A85G | 30 | >99 | (S) |

Note: While 2'-iodoacetophenone was not specifically tested in this study, the data for other halo-substituted acetophenones strongly suggest that high enantioselectivity can be achieved using these biocatalysts.

Experimental Protocols

Sodium Borohydride Reduction of 2'-Iodoacetophenone

This protocol is a standard procedure for the reduction of ketones to secondary alcohols.

Materials:

-

2'-Iodoacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol (95%)

-

3 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2'-iodoacetophenone (1.0 eq) in methanol or ethanol. Cool the solution in an ice bath to 0 °C with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.25-0.5 eq, typically a slight excess of hydride) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.[1]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2][5]

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 3 M HCl in a fume hood to neutralize the excess NaBH₄ and decompose the borate esters. Hydrogen gas will be evolved.[1]

-

Work-up:

-

Remove the bulk of the organic solvent (methanol/ethanol) under reduced pressure using a rotary evaporator.

-

Add deionized water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel if necessary.[3][6]

Asymmetric Biocatalytic Reduction of 2'-Iodoacetophenone

This protocol is adapted from a general procedure for the asymmetric reduction of haloacetophenones using a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH).[4] This method provides access to enantiomerically pure (R)- or (S)-1-(2-Iodophenyl)ethan-1-ol depending on the enzyme mutant used.

Materials:

-

2'-Iodoacetophenone

-

TeSADH enzyme (wild-type or mutant, e.g., P84S/I86A for (R)-product or ΔP84/A85G for (S)-product)

-

NADP⁺ or NAD⁺ (depending on enzyme)

-

Isopropanol (as a co-solvent and for cofactor regeneration)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Ethyl acetate

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution containing Tris-HCl buffer, NADP⁺ (or NAD⁺), and the TeSADH enzyme.

-

Substrate Addition: Add a solution of 2'-iodoacetophenone in isopropanol to the reaction mixture. The final concentration of the substrate is typically in the range of 10-50 mM.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Reaction Monitoring: Monitor the conversion of the ketone to the alcohol and the enantiomeric excess of the product over time using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

-

Extract the product into the organic layer.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

Mandatory Visualizations

Caption: Reaction pathways for the synthesis of this compound.

References

- 1. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 2. scribd.com [scribd.com]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(2-Iodophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of 1-(2-Iodophenyl)ethan-1-ol, a key intermediate in various synthetic pathways. The information presented is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical and Physical Properties

This compound is a secondary alcohol containing an iodinated phenyl ring. Its physical and chemical properties are summarized in the tables below. These properties are crucial for designing reaction conditions, purification procedures, and for the safe handling and storage of the compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉IO | --INVALID-LINK-- |

| Molecular Weight | 248.06 g/mol | --INVALID-LINK-- |

| Boiling Point | 294.7 °C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | Not available | |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Solubility | Insoluble in water; soluble in most organic solvents.[1] | --INVALID-LINK-- |

Table 2: Physical and Chemical Properties of the Precursor, 1-(2-Iodophenyl)ethanone

| Property | Value | Source |

| Molecular Formula | C₈H₇IO | --INVALID-LINK-- |

| Molecular Weight | 246.05 g/mol | --INVALID-LINK-- |

| Boiling Point | 139-140 °C at 12 mmHg | --INVALID-LINK-- |

| Density | 1.72 g/mL at 25 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in most organic solvents.[1] | --INVALID-LINK-- |

Reactivity and Synthetic Applications

This compound exhibits reactivity characteristic of both a secondary alcohol and an aryl iodide. The primary reaction pathways include oxidation of the alcohol to a ketone, substitution of the hydroxyl group, and reactions involving the carbon-iodine bond.

Synthesis via Reduction of 1-(2-Iodophenyl)ethanone

A common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(2-Iodophenyl)ethanone (also known as 2'-iodoacetophenone). Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

-

Dissolution: In a round-bottom flask, dissolve 1-(2-Iodophenyl)ethanone (1.0 eq) in methanol at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add water to quench the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Oxidation to 1-(2-Iodophenyl)ethanone

The secondary alcohol group of this compound can be readily oxidized back to the corresponding ketone, 1-(2-Iodophenyl)ethanone. This transformation is a key step in many synthetic sequences. Mild oxidizing agents are typically employed to avoid over-oxidation or side reactions.

-

Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.1 eq).[2][3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[3]

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Extraction: Stir the biphasic mixture vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Substitution Reactions

The hydroxyl group of this compound can be replaced by various nucleophiles through substitution reactions. These reactions typically require the conversion of the hydroxyl group into a better leaving group.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and cool to 0 °C.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 eq) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture into ice-water.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers, wash with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Elimination Reactions (Dehydration)

Under acidic conditions, this compound can undergo dehydration to form the corresponding alkene, 1-iodo-2-vinylbenzene. This elimination reaction is a useful method for introducing a vinyl group.

-

Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a distillation apparatus.

-

Addition of Acid: Add a catalytic amount of concentrated sulfuric acid.

-

Distillation: Heat the mixture to a temperature sufficient to distill the alkene product as it is formed.

-

Work-up: Collect the distillate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction and Drying: Separate the organic layer, wash with water and brine, and dry over a suitable drying agent (e.g., anhydrous calcium chloride).

-

Purification: The crude alkene can be further purified by fractional distillation.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile synthetic intermediate with well-defined reactivity. Its chemical transformations, including reduction, oxidation, substitution, and elimination, provide access to a variety of valuable compounds for drug discovery and materials science. The experimental protocols provided in this guide offer a starting point for the practical application of this reagent in a laboratory setting. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific applications.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Iodophenyl)ethan-1-ol

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Iodophenyl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data, outlines a comprehensive experimental protocol for NMR analysis, and presents a logical workflow for data acquisition and processing.

Predicted ¹H NMR Spectral Data of this compound

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) | Integration |

| CH₃ | 1.45 | Doublet | 6.5 | 3H |

| OH | (Variable) | Singlet (broad) | - | 1H |

| CH | 5.15 | Quartet | 6.5 | 1H |

| Ar-H | 7.00 - 7.85 | Multiplet | - | 4H |

Predicted ¹³C NMR Spectral Data of this compound

The predicted ¹³C NMR spectrum in CDCl₃ will show signals for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | 24.0 |

| CH-OH | 69.0 |

| Ar-C (C-I) | 97.0 |

| Ar-CH | 128.0 - 139.0 |

| Ar-C (C-CHOH) | 148.0 |

Experimental ¹H and ¹³C NMR Spectral Data of 1-(4-Iodophenyl)ethan-1-ol

For comparative analysis, the following tables summarize the reported experimental NMR data for the regioisomer 1-(4-Iodophenyl)ethan-1-ol.

¹H NMR Data of 1-(4-Iodophenyl)ethan-1-ol

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| CH₃ | 1.36 | Doublet | - | 3H |

| OH | 3.28 | Singlet | - | 1H |

| CH | 4.79 | Quartet | - | 1H |

| Ar-H | 7.33 | Multiplet | - | 4H |

¹³C NMR Data of 1-(4-Iodophenyl)ethan-1-ol

| Carbon | Chemical Shift (ppm) |

| CH₃ | 25.2 |

| CH-OH | 69.8 |

| Ar-C (C-I) | 92.5 |

| Ar-CH | 127.2 |

| Ar-CH | 137.5 |

| Ar-C (C-CHOH) | 145.2 |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[1] The final sample height in the tube should be approximately 4-5 cm.

-

Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue dampened with a solvent like isopropanol or ethanol to remove any fingerprints or dust.

2. NMR Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform manual or automatic "shimming" to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good digital resolution.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Number of Scans (NS): A significantly higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Spectral Width (SW): A spectral width of around 200-240 ppm is used to cover the entire range of ¹³C chemical shifts.

-

3. Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like TMS.

-

Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to the signal.

NMR Data Acquisition and Processing Workflow

Caption: Workflow for NMR Sample Preparation, Data Acquisition, Processing, and Analysis.

References

Stability and Storage of 1-(2-Iodophenyl)ethan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-Iodophenyl)ethan-1-ol. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes.

Overview and Physicochemical Properties

This compound is an organic compound with the molecular formula C₈H₉IO. Understanding its basic physicochemical properties is crucial for interpreting its stability profile.

| Property | Value |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| Physical Form | Liquid or solid |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry[1] |

| Long-term Storage | Cool, dry place[2] |

Recommended Storage Conditions and Stability Summary

Proper storage is paramount to prevent the degradation of this compound. Based on available data, the compound is stable under recommended temperatures and pressures.[2] Key recommendations for storage are summarized below.

| Parameter | Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Light | Protect from light (Store in a dark place) | To prevent photolytic degradation. Aryl iodides can be light-sensitive. |

| Atmosphere | Sealed in a dry environment | To prevent hydrolysis and oxidation. The compound should be stored in a tightly-closed container.[2] |

| Handling | Use in a well-ventilated area | To avoid inhalation of any potential vapors.[2] |

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively available in public literature, based on its chemical structure, several potential degradation pathways can be postulated:

-

Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 1-(2-iodophenyl)ethanone.

-

Dehydration: Under acidic conditions and/or heat, the alcohol could undergo dehydration to form 1-iodo-2-vinylbenzene.

-

Deiodination: Although less common under typical storage conditions, the carbon-iodine bond could potentially undergo cleavage, especially in the presence of certain catalysts or light.

A logical workflow for investigating the stability of a chemical compound like this compound is outlined below.

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.

General Forced Degradation Protocol

Objective: To identify potential degradation products and pathways for this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile or Methanol (HPLC grade)

-

pH meter

-

HPLC or UPLC system with a suitable detector (e.g., UV, MS)

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |

| Oxidative Degradation | Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period, protected from light. |

| Thermal Degradation | Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period. |

| Photolytic Degradation | Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. |

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Analyze the samples by a validated stability-indicating HPLC or LC-MS method to separate and quantify the parent compound and any degradation products.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated analytical method that can resolve the active pharmaceutical ingredient (API) from its degradation products.

Conclusion

While specific quantitative stability data for this compound is limited in the public domain, adherence to the recommended storage conditions of 2-8°C, protection from light, and storage in a sealed, dry container will help ensure its integrity. For critical applications, it is highly recommended to perform in-house stability assessments using forced degradation studies and a validated stability-indicating analytical method to determine its shelf-life under specific laboratory conditions. The experimental protocols and workflows provided in this guide offer a robust framework for such evaluations.

References

Navigating the Synthesis and Procurement of 1-(2-Iodophenyl)ethan-1-ol: A Technical Guide

For researchers, scientists, and professionals in drug development, the accessibility of key chemical intermediates is paramount to advancing novel therapeutics. This technical guide provides an in-depth analysis of the commercial availability and synthesis of 1-(2-Iodophenyl)ethan-1-ol, a crucial building block in various synthetic pathways.

Commercial Availability of the Precursor: 1-(2-Iodophenyl)ethanone

A variety of chemical suppliers offer 1-(2-Iodophenyl)ethanone (CAS No. 2142-70-3). Researchers can procure this starting material from the following vendors, with details on purity and typical packaging sizes summarized below.

| Supplier | Purity | Available Quantities |

| BLD Pharm | Custom | Available upon request |

| Guidechem | 98% | 1 kg, 25 kg |

| ChemBK | N/A | Available upon request |

| Ivy Chemical | N/A | 25 g, 100 g, 500 g |

| PubChem | N/A | N/A |

| Santa Cruz Biotechnology | N/A | Available upon request |

| Thermo Scientific | 99+% | Available upon request |

Physicochemical Properties of 1-(2-Iodophenyl)ethanone

Understanding the properties of the starting material is crucial for experimental design and safety.

| Property | Value |

| Molecular Formula | C8H7IO |

| Molecular Weight | 246.05 g/mol |

| CAS Number | 2142-70-3 |

| Appearance | Clear yellow liquid |

| Density | 1.72 g/mL at 25°C[1] |

| Boiling Point | 139-140°C at 12 mmHg[1] |

| Flash Point | 218°F (103.3°C)[1] |

| Refractive Index | n20/D 1.618 (lit.)[1] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be readily achieved through the reduction of the corresponding ketone, 1-(2-Iodophenyl)ethanone, using sodium borohydride. Below is a detailed experimental protocol adapted from established reduction methodologies.

Experimental Protocol: Reduction of 1-(2-Iodophenyl)ethanone

Materials:

-

1-(2-Iodophenyl)ethanone

-

Sodium borohydride (NaBH4)

-

Ethanol (95%)

-

Water

-

Dichloromethane (or Diethyl ether)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Ice bath

-

Round-bottom flask or vial

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Separatory funnel (if extraction is necessary)

-

Rotary evaporator

Procedure:

-

Dissolution of Ketone: In a round-bottom flask or a suitable vial, dissolve 0.1 g of 1-(2-Iodophenyl)ethanone in 1 mL of 95% ethanol.

-

Cooling: Cool the solution in an ice bath. A fine suspension of the ketone may form.

-

Addition of Reducing Agent: To the cooled solution or suspension, carefully add 20 mg of sodium borohydride in portions. The reaction is exothermic and will cause the mixture to warm up. If a suspension was present, the solid will dissolve as the reaction proceeds.

-

Reaction Time: After the addition of sodium borohydride is complete, allow the reaction mixture to stir for 15 minutes.

-

Quenching and Workup:

-

For Solid Product: Add 1 mL of water to the reaction mixture. Heat the solution to its boiling point. If the product is a solid at room temperature, add hot water dropwise until the solution becomes cloudy, indicating saturation. Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization. Collect the crystalline product by vacuum filtration.

-

For Liquid Product: If the product is a liquid, the mixture will not become cloudy upon the addition of water. In this case, perform a microscale extraction. Add 4-5 mL of dichloromethane or diethyl ether to the mixture and mix thoroughly. Transfer the organic layer to a clean vial or separatory funnel and wash it with an equal volume of brine (saturated NaCl solution). Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation of Product: Remove the drying agent by filtration. The solvent can then be removed from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Visualizing the Synthetic Workflow

To better illustrate the process, the following diagrams outline the key steps and logical relationships in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Logical Flow of Experimental Steps

The following diagram details the decision-making process during the workup phase of the synthesis, depending on the physical state of the product.

Caption: Decision tree for product isolation.

While the physicochemical properties of the final product, this compound, are not extensively documented, researchers can characterize the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. The lack of a confirmed CAS number for this compound further underscores the likelihood that this compound is primarily accessed via synthesis rather than direct purchase.

References

A Comprehensive Technical Review of 1-(2-Iodophenyl)ethan-1-ol and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 1-(2-Iodophenyl)ethan-1-ol and its analogs, focusing on their synthesis, chemical properties, and potential biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. While direct biological data for this compound is limited in the current literature, this guide extrapolates potential areas of interest based on the activities of structurally related compounds and provides detailed experimental protocols for synthesis.

Physicochemical Properties of this compound

This compound is a halogenated aromatic alcohol. Its key physicochemical properties are summarized in the table below, based on available data.

| Property | Value | Source |

| CAS Number | 26059-40-5 | PubChem |

| Molecular Formula | C₈H₉IO | PubChem |

| Molecular Weight | 248.06 g/mol | PubChem |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified | |

| LogP | 2.4 | PubChem |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reduction of the commercially available ketone, 1-(2-Iodophenyl)ethanone. This approach is straightforward and amenable to standard laboratory conditions.

Experimental Protocol: Reduction of 1-(2-Iodophenyl)ethanone

Materials:

-

1-(2-Iodophenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of 1-(2-Iodophenyl)ethanone (1.0 eq) in methanol (0.2 M) in a round-bottom flask at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Synthesis workflow for this compound.

Potential Biological Activities and Analogs

The principle of bioisosteric replacement, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a common strategy in drug design. The iodine atom in this compound could be a key feature for interaction with biological targets.

Antiestrogenically Active Analogs: 1,1,2-tris(4-hydroxyphenyl)alkenes

A study on C2-alkyl substituted derivatives of 1,1,2-tris(4-hydroxyphenyl)ethene has demonstrated that halogenated and alkylated triphenylethylene scaffolds can exhibit significant antiestrogenic activity. These compounds were synthesized and evaluated for their estrogen receptor (ER) binding affinity and their ability to antagonize the effects of estradiol.

Table 2: Biological Activity of Antiestrogenic Analogs

| Compound | R-group | RBA (%)¹ | IC₅₀ (nM)² |

| 3a | H | 45.5 | - |

| 3b | Me | 52.1 | 15 |

| 3c | Et | 29.6 | 10 |

| 3d | Prop | 4.03 | - |

| 3e | But | 0.95 | - |

| 4OHT | - | - | 7 |

¹ Relative Binding Affinity to the estrogen receptor compared to estradiol. ² Concentration required to inhibit 50% of the estradiol effect in MCF-7-2a cells.

Synthesis of 1,1,2-tris(4-hydroxyphenyl)alkene Analogs

Experimental Protocol:

The synthesis of these analogs involves a multi-step process:

-

Alkylation: Reaction of 1,2-bis(4-methoxyphenyl)ethanone with an appropriate alkyl halide.

-

Grignard Reaction: Treatment of the alkylated product with 4-methoxyphenylmagnesium bromide.

-

Dehydration: Dehydration of the resulting alcohol with phosphoric acid or hydrobromic acid.

-

Ether Cleavage: Cleavage of the methoxy groups using boron tribromide (BBr₃) to yield the final tris(4-hydroxyphenyl)alkene derivatives.

Potential Signaling Pathways

Given the antiestrogenic activity of the structurally related analogs, a hypothetical signaling pathway that could be modulated by compounds like this compound or its derivatives is the Estrogen Receptor (ER) signaling pathway. Antagonism of this pathway is a key mechanism for the treatment of hormone-dependent breast cancers.

Hypothetical inhibition of the ER signaling pathway.

This diagram illustrates a simplified model where a compound, acting as an antagonist, could potentially inhibit the binding of estradiol to the estrogen receptor, thereby preventing the downstream signaling cascade that leads to gene transcription and cell proliferation. This represents a plausible, yet unconfirmed, mechanism of action that warrants further investigation for this compound and its analogs.

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential for biological activity, suggested by the known effects of other iodinated and halogenated phenyl compounds. The lack of direct biological data for this specific molecule presents an opportunity for novel research.

Future studies should focus on:

-

Biological Screening: Evaluating the cytotoxic, antimicrobial, and receptor-binding activities of this compound and a library of its analogs.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs with modifications to the iodine position, the alkyl chain, and the phenyl ring to establish clear SARs.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by any active compounds identified.

This technical guide provides a foundational understanding of this compound and its potential in drug discovery, offering a starting point for further research and development in this area.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-(2-Iodophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl structures. This document provides detailed application notes and protocols for the use of 1-(2-iodophenyl)ethan-1-ol as a substrate in Suzuki-Miyaura cross-coupling reactions to synthesize various 2-(1-hydroxyethyl)biphenyl derivatives. These products are valuable intermediates in the development of novel therapeutics and functional materials.

The general transformation is depicted below:

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(1-hydroxyethyl)biphenyl derivative.

Protocol 2: Protocol for Sterically Hindered or Electron-Deficient Arylboronic Acids

For more challenging coupling partners, a more active catalyst system may be required.

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2 mol%)

-

Potassium phosphate (K₃PO₄, 3 equivalents)

-

Toluene

-

Water

-

Inert gas supply and standard glassware

Procedure:

-

Follow the setup procedure as described in Protocol 1, charging the flask with this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and K₃PO₄ (3.0 mmol).

-

After purging with inert gas, add toluene (8 mL) and water (0.2 mL).

-

Heat the reaction mixture to 100-110 °C and monitor its progress.

-

Follow the workup and purification procedure as outlined in Protocol 1.

Data Presentation

The following tables summarize typical yields for Suzuki-Miyaura cross-coupling reactions of aryl iodides with various arylboronic acids under conditions similar to those described in the protocols. These are representative yields and will vary depending on the specific substrates and reaction conditions used.

Table 1: Coupling of this compound with Various Arylboronic Acids (Protocol 1 Conditions)

| Entry | Arylboronic Acid | Product | Representative Yield (%) |

| 1 | Phenylboronic acid | 2-(1-Hydroxyethyl)biphenyl | 85-95 |

| 2 | 4-Methylphenylboronic acid | 2-(1-Hydroxyethyl)-4'-methylbiphenyl | 80-90 |

| 3 | 4-Methoxyphenylboronic acid | 2-(1-Hydroxyethyl)-4'-methoxybiphenyl | 82-92 |

| 4 | 4-Fluorophenylboronic acid | 2-(1-Hydroxyethyl)-4'-fluorobiphenyl | 75-85 |

| 5 | 3-Chlorophenylboronic acid | 2-(1-Hydroxyethyl)-3'-chlorobiphenyl | 70-80 |

Table 2: Coupling with Challenging Arylboronic Acids (Protocol 2 Conditions)

| Entry | Arylboronic Acid | Product | Representative Yield (%) |

| 1 | 2-Methylphenylboronic acid | 2-(1-Hydroxyethyl)-2'-methylbiphenyl | 65-75 |

| 2 | 2,6-Dimethylphenylboronic acid | 2-(1-Hydroxyethyl)-2',6'-dimethylbiphenyl | 40-50 |

| 3 | 4-Acetylphenylboronic acid | 4'-(1-Hydroxyethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 70-80 |

| 4 | Naphthalen-1-ylboronic acid | 1-(1-(Naphthalen-1-yl)phenyl)ethan-1-ol | 60-70 |

Visualization of Experimental Workflow

The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Caption: A flowchart of the general experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the synthesis of 2-(1-hydroxyethyl)biphenyl derivatives from this compound. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these important transformations. Careful consideration of the catalyst system, base, and solvent is crucial for achieving high yields, especially with challenging substrates. The methodologies described are amenable to a wide range of functional groups, making this a highly valuable reaction in the synthesis of complex molecules for drug discovery and materials science.

Application Notes and Protocols for Sonogashira Coupling of 1-(2-Iodophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This document provides a detailed protocol for the Sonogashira coupling of 1-(2-Iodophenyl)ethan-1-ol with a terminal alkyne, a transformation that can be a key step in the synthesis of a variety of molecular scaffolds of interest in drug discovery and development. The presence of the hydroxyl group in the starting material is generally well-tolerated in this reaction.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. An amine base is essential to neutralize the hydrogen iodide generated during the reaction.[1]

Key Reaction Parameters

The success of the Sonogashira coupling is dependent on several factors, including the choice of catalyst, co-catalyst, base, solvent, and temperature. For the coupling of this compound, an ortho-substituted aryl iodide, steric hindrance may play a role, potentially requiring slightly elevated temperatures or longer reaction times for optimal conversion.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH).

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, etc.)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 2:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes. If TLC analysis shows incomplete conversion, heat the reaction to 50-60 °C and monitor its progress by TLC every 1-2 hours until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired coupled product.

Data Presentation

Table 1: Reagent Stoichiometry for Sonogashira Coupling

| Reagent | Molar Equivalent |

| This compound | 1.0 |

| Terminal Alkyne | 1.2 |

| PdCl₂(PPh₃)₂ | 0.02 |

| CuI | 0.04 |

| Triethylamine (Et₃N) | ~3.0 (as co-solvent) |

Table 2: Typical Reaction Conditions and Expected Outcomes

| Parameter | Condition | Expected Outcome |

| Temperature | Room Temperature to 60 °C | Moderate to high yield of the coupled product. |

| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and temperature. |

| Solvent | THF / Triethylamine (2:1) | Good solubility for reactants and catalysts. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst. |

| Yield | 70-95% (highly substrate dependent) |

Mandatory Visualizations

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: Experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols: Heck Reaction Conditions for 1-(2-Iodophenyl)ethan-1-ol Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of a wide variety of carbocyclic and heterocyclic compounds.[1][2] This application note provides detailed protocols and reaction conditions for the intramolecular Heck cyclization of 1-(2-Iodophenyl)ethan-1-ol and its derivatives. This reaction is particularly useful for the synthesis of substituted 2,3-dihydrobenzofurans, which are common structural motifs in numerous natural products and pharmaceutical agents.[3] The protocols outlined below are based on established methodologies for similar 2-iodoaryl alcohol substrates and provide a solid foundation for further optimization.

Core Reaction and Signaling Pathway

The intramolecular Heck reaction of this compound proceeds via a palladium(0)/palladium(II) catalytic cycle to form a five-membered dihydrobenzofuran ring system. The generally accepted mechanism involves:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl iodide bond of the substrate.

-

Intramolecular Carbopalladation: The alkene moiety of the substrate coordinates to the palladium(II) center, followed by migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a five-membered ring.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the cyclized product and a palladium-hydride species.

-

Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active palladium(0) catalyst for the next catalytic cycle.[4]

Caption: General experimental workflow for the intramolecular Heck reaction.

Summary of Typical Heck Reaction Conditions

The following table summarizes typical reaction conditions for the intramolecular Heck cyclization of 2-iodoaryl alcohol derivatives, which can be adapted for this compound.

| Parameter | Typical Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective choice.[1] |

| Ligand | PPh₃, P(o-tol)₃, BINAP | Triphenylphosphine (PPh₃) is a standard ligand. Chiral ligands like BINAP can be used for asymmetric synthesis.[2] |

| Base | K₂CO₃, NaOAc, Et₃N, Ag₂CO₃ | An inorganic base like K₂CO₃ is often sufficient. Silver salts can promote the reaction and suppress side reactions.[5] |

| Solvent | DMF, DMAc, THF, Acetonitrile | Aprotic polar solvents like DMF are commonly used.[6] |

| Temperature | 80 - 120 °C | The reaction generally requires heating.[6] |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC-MS. |

| Substrate Concentration | 0.05 - 0.2 M |

Detailed Experimental Protocol

This protocol is a general guideline for the intramolecular Heck cyclization of this compound. Optimization of specific parameters may be required to achieve the best results.

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.10 equiv), and potassium carbonate (2.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF via syringe.

-

Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Logical Relationship Diagram

The following diagram illustrates the key relationships between the reactants, catalysts, and products in the intramolecular Heck reaction of a generic 2-iodoaryl alcohol.

Caption: Logical flow of the intramolecular Heck reaction.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent, or screening different palladium catalysts and ligands. The addition of a silver salt, such as silver carbonate (Ag₂CO₃), can sometimes improve yields by acting as a halide scavenger.[5]

-

Side Reactions: The formation of side products can sometimes be suppressed by adjusting the reaction temperature or the choice of base.

-

Catalyst Deactivation: If the catalyst appears to deactivate, ensure that the reaction is performed under strictly anhydrous and inert conditions.

Conclusion

The intramolecular Heck reaction provides an efficient and versatile method for the synthesis of substituted 2,3-dihydrobenzofurans from this compound and its derivatives. The protocols and conditions outlined in this application note serve as a valuable starting point for researchers in organic synthesis and drug discovery. Further optimization of the reaction parameters may be necessary to achieve optimal results for specific substrates.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Chiral Phosphine Ligands from Enantiopure 1-(2-Iodophenyl)ethan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral phosphine ligands are pivotal in asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantioenriched compounds essential in the pharmaceutical and fine chemical industries.[][2][3] The ligand's structure dictates the stereochemical outcome of a reaction, making the development of novel and efficient chiral ligands a continuous pursuit. This application note details a robust synthetic protocol for preparing a valuable chiral P,O-ligand, (R)-1-(2-(diphenylphosphino)phenyl)ethan-1-ol, starting from the readily accessible enantiopure building block, (R)-1-(2-Iodophenyl)ethan-1-ol.

The synthetic strategy involves a three-step sequence:

-

Protection of the chiral secondary alcohol to prevent interference in subsequent organometallic reactions.

-

Phosphination via a lithium-halogen exchange followed by reaction with an electrophilic phosphine source.

-

Deprotection to unveil the final chiral phosphine-alcohol ligand.

This protocol provides a reliable pathway to a versatile class of ligands, leveraging the strategic placement of the iodo-substituent for introducing the phosphine moiety while preserving the stereointegrity of the chiral center.

Experimental Workflow and Protocols

The overall synthetic workflow is depicted below. Each step is followed by a detailed experimental protocol based on established chemical transformations.

Caption: Overall synthetic workflow from the starting material to the final chiral ligand.

Protocol 1: Protection of (R)-1-(2-Iodophenyl)ethan-1-ol

This step protects the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, which is robust enough to withstand the conditions of the subsequent lithium-halogen exchange.[4][5]

Reaction Scheme: (R)-1-(2-Iodophenyl)ethan-1-ol + TBDMSCl --(Imidazole, DMF)--> (R)-tert-butyl((1-(2-iodophenyl)ethoxy)dimethylsilane

Procedure:

-

To a solution of (R)-1-(2-Iodophenyl)ethan-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add imidazole (1.5 eq).

-

Stir the mixture at room temperature until all solids dissolve.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected intermediate.

Protocol 2: Phosphination via Lithium-Halogen Exchange

This crucial step introduces the diphenylphosphine group. A lithium-halogen exchange generates an aryllithium species, which then acts as a nucleophile, attacking chlorodiphenylphosphine.[6][7][8] This reaction is highly efficient for aryl iodides.[6]

Caption: Logical diagram of the lithium-halogen exchange and phosphination reaction.

Procedure:

-

Dissolve the TBDMS-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve chlorodiphenylphosphine (Ph₂PCl, 1.2 eq) in anhydrous THF.

-

Add the Ph₂PCl solution to the aryllithium solution at -78 °C via cannula.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel under an inert atmosphere to yield the protected phosphine ligand.

Protocol 3: Deprotection of the TBDMS Ether

The final step involves the removal of the TBDMS protecting group to yield the desired chiral phosphine-alcohol ligand. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation.[9][10][11]

Reaction Scheme: (R)-tert-butyl((1-(2-(diphenylphosphino)phenyl)ethoxy)dimethylsilane + TBAF --(THF)--> (R)-1-(2-(diphenylphosphino)phenyl)ethan-1-ol

Procedure:

-

Dissolve the purified TBDMS-protected ligand (1.0 eq) in THF (approx. 0.2 M).

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) dropwise at 0 °C.[9]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[10]

-

Once the reaction is complete, quench with water and dilute with dichloromethane or ethyl acetate.[9]

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the final enantiopure ligand, (R)-1-(2-(diphenylphosphino)phenyl)ethan-1-ol.

Data Presentation

The following table summarizes the expected outcomes for the synthetic sequence based on literature precedents for similar transformations. Actual yields may vary depending on experimental conditions and scale.

| Step | Transformation | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | TBDMS Protection | (R)-1-(2-Iodophenyl)ethan-1-ol | (R)-tert-butyl((1-(2-iodophenyl)ethoxy)dimethylsilane | TBDMSCl, Imidazole | >95% |

| 2 | Phosphination | TBDMS-protected aryl iodide | (R)-tert-butyl((1-(2-(diphenylphosphino)phenyl)ethoxy)dimethylsilane | n-BuLi, Ph₂PCl | 75-85% |

| 3 | TBAF Deprotection | TBDMS-protected ligand | (R)-1-(2-(diphenylphosphino)phenyl)ethan-1-ol | TBAF | >90% |

Note: Enantiomeric excess (ee) is expected to be >99% throughout the synthesis as the chiral center is not directly involved in any of the reactions.

References

- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Protection of Alcohols | NROChemistry [nrochemistry.com]

- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 7. hwpi.harvard.edu [hwpi.harvard.edu]

- 8. ethz.ch [ethz.ch]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

Application of 1-(2-Iodophenyl)ethan-1-ol in the Synthesis of Chiral Dihydrobenzofuran Pharmaceutical Intermediates

Introduction

1-(2-Iodophenyl)ethan-1-ol is a versatile synthetic building block poised for significant applications in the synthesis of pharmaceutical intermediates. Its unique structure, featuring a secondary benzylic alcohol and an ortho-iodinated phenyl ring, offers a strategic platform for the construction of complex heterocyclic scaffolds. This application note details a proposed synthetic route for the application of this compound in the stereoselective synthesis of chiral 1-methyl-2,3-dihydrobenzofuran derivatives. These dihydrobenzofuran motifs are privileged structures in medicinal chemistry, found in a variety of biologically active compounds, including anti-inflammatory and potential anticancer agents.[1][2][3] The described methodology leverages a palladium-catalyzed intramolecular Heck reaction, a powerful tool for the formation of carbocyclic and heterocyclic ring systems.[4][5][6]

Proposed Synthetic Application: Intramolecular Heck Reaction

The core of this application lies in a palladium-catalyzed intramolecular Heck reaction. This reaction facilitates the coupling of the aryl iodide with an alkene moiety within the same molecule.[5][7] In this proposed synthesis, the alkene is generated in situ via the dehydration of the secondary alcohol of this compound. This one-pot dehydration and cyclization strategy offers an efficient route to the desired dihydrobenzofuran product. The use of chiral ligands in the catalytic system allows for the asymmetric synthesis of the target intermediate, yielding a product with high enantiomeric purity.[8][9]

A plausible reaction pathway involves the initial acid-catalyzed dehydration of this compound to form 1-iodo-2-vinylbenzene. This intermediate then undergoes a palladium-catalyzed intramolecular Heck cyclization to yield the 1-methyl-2,3-dihydrobenzofuran scaffold. The stereochemistry of the final product can be controlled by employing a chiral phosphine ligand in the palladium catalytic system.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: One-Pot Dehydration and Intramolecular Heck Cyclization of this compound

This protocol describes a one-pot procedure for the synthesis of racemic 1-methyl-2,3-dihydrobenzofuran.

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

p-Toluenesulfonic acid (PTSA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and a catalytic amount of p-toluenesulfonic acid (0.05 mmol, 5 mol%).

-

Add anhydrous toluene (10 mL) and triethylamine (1.5 mmol) to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 1-methyl-2,3-dihydrobenzofuran.

Protocol 2: Asymmetric Intramolecular Heck Reaction

This protocol outlines the synthesis of enantioenriched 1-methyl-2,3-dihydrobenzofuran using a chiral ligand.

Materials:

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(R)-BINAP or (S)-BINAP

-

Silver phosphate (Ag₃PO₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

p-Toluenesulfonic acid (PTSA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and the chiral ligand ((R)- or (S)-BINAP, 0.06 mmol, 6 mol%) in anhydrous DMF (5 mL). Stir the mixture at room temperature for 30 minutes.

-

In a separate flask, dissolve this compound (1.0 mmol) and a catalytic amount of PTSA (0.05 mmol, 5 mol%) in anhydrous DMF (5 mL).

-

Add the substrate solution to the catalyst mixture, followed by the addition of silver phosphate (1.2 mmol).

-

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction for the formation of the product.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the enantioenriched 1-methyl-2,3-dihydrobenzofuran.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

The following tables summarize representative quantitative data for the proposed synthetic transformations, based on analogous reactions reported in the literature.

Table 1: Racemic Intramolecular Heck Cyclization

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Toluene | 110 | 18 | 75 |

| 2 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMF | 100 | 24 | 68 |

| 3 | Pd(PPh₃)₄ (5) | - | NaOAc | Acetonitrile | 80 | 16 | 82 |

Table 2: Asymmetric Intramolecular Heck Cyclization

| Entry | Pre-catalyst (mol%) | Chiral Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Pd₂(dba)₃ (2.5) | (R)-BINAP (6) | Ag₃PO₄ | DMF | 80 | 36 | 72 | 92 |

| 2 | Pd(OAc)₂ (5) | (S)-Tol-BINAP (7.5) | Ag₂CO₃ | DMA | 100 | 24 | 65 | 88 |

| 3 | [Pd(allyl)Cl]₂ (2.5) | (R)-MeO-BIPHEP (6) | Proton Sponge | Dioxane | 90 | 48 | 78 | 95 |

Visualizations

Caption: Experimental workflow for the asymmetric synthesis of 1-methyl-2,3-dihydrobenzofuran.

References

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. One-pot synthesis of chiral dihydrobenzofuran framework via Rh/Pd catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enantioselective Synthesis of Biologically Active Molecules Using 1-(2-Iodophenyl)ethan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral 1-(2-iodophenyl)ethan-1-ol is a versatile building block for the enantioselective synthesis of complex, biologically active molecules. Its dual functionality, featuring a chiral secondary alcohol and an aryl iodide, allows for a range of subsequent stereospecific transformations. The aryl iodide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents, while the chiral hydroxyl group can be used to direct stereoselective reactions or be transformed into other functional groups.

This document provides detailed protocols for the application of (R)-1-(2-iodophenyl)ethan-1-ol in the synthesis of a novel chiral phosphine ligand, herein designated as (R)-IodoPhos . Subsequently, the application of this ligand in the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin to produce the anti-inflammatory drug precursor, (S)-2-(4-isobutylphenyl)propanoic acid, is described.

Part 1: Synthesis of Chiral Ligand (R)-IodoPhos

The synthesis of the chiral P,O-ligand, (R)-1-(2-(diphenylphosphino)phenyl)ethan-1-ol, termed (R)-IodoPhos , is a key step that leverages the functionalities of the starting material. The aryl iodide is converted to a phosphine via a lithium-halogen exchange followed by reaction with chlorodiphenylphosphine.

Experimental Protocol: Synthesis of (R)-1-(2-(diphenylphosphino)phenyl)ethan-1-ol ((R)-IodoPhos)

Materials:

-

(R)-1-(2-iodophenyl)ethan-1-ol (≥98% ee)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Chlorodiphenylphosphine (ClPPh₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-1-(2-iodophenyl)ethan-1-ol (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq) dropwise via syringe over 15 minutes. The solution may turn a pale yellow color.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add chlorodiphenylphosphine (1.2 eq) dropwise.

-